2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline
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Description
2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline (TMP-NPA) is a synthetic organic compound that has been used in scientific research for a number of applications. It is a member of the quinoline family and has a molecular weight of 266.3 g/mol. It is a pale yellow solid at room temperature and is soluble in water. TMP-NPA has been used in a wide range of laboratory experiments, including the synthesis of new organic compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.
Scientific Research Applications
Chemical Reactions and Synthesis
One study discusses the reaction of 3-arylidenepropenoic acid derivatives with various amines, including triethylamine, leading to unexpected reductions and vinylogations. The study provides insights into the reaction mechanisms and the influence of different aryl substituents, solvents, and reaction conditions on the product yields, including the formation of dihydro and vinylogated derivatives. The research highlights the potential of such reactions in synthesizing novel compounds for further applications (Harisha et al., 2016).
Antitumor Activities
Another significant application of quinolinyl acrylate derivatives is in the field of cancer research. A study evaluated several quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo. The research found that these compounds exhibited inhibitory effects on cancer cell viability, adhesion, migration, and invasion, as well as on neoangiogenesis and MMP-9 activity. One compound, in particular, showed promising results in reducing tumor growth in PC-3 xenografts in nude mice, suggesting the therapeutic potential of quinolinyl acrylate derivatives in treating prostate cancer (Rodrigues et al., 2012).
Material Science and Drug Release
Research in material science has explored the synthesis and characterization of acrylate polymers based on triazine and quinoline derivatives for their antimicrobial activity and drug release behavior. One study synthesized a novel acrylate polymer from chalcone-based triazine and investigated its antibacterial activity and in vitro drug release properties. The polymer showed significant antimicrobial activity, particularly against Gram-negative bacteria, and exhibited controlled drug release behavior, highlighting its potential for biomedical applications (Uma et al., 2021).
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-14-21(2,3)22(19-7-5-4-6-18(15)19)20(24)13-10-16-8-11-17(12-9-16)23(25)26/h4-14H,1-3H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMYAEKFTXPOQF-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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